(E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Overview
Description
(E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones This compound is characterized by the presence of a diethylamino group, a fluoro-substituted phenyl ring, and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-hydroxybenzaldehyde and diethylamine.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-fluoro-2-hydroxybenzaldehyde and diethylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the enone structure.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated ketones or alcohols.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or saturated ketones.
Scientific Research Applications
(E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s enone structure allows it to participate in Michael addition reactions, where it can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is crucial for its potential biological activities, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one: Similar structure but with dimethylamino instead of diethylamino group.
(E)-3-(Diethylamino)-1-(4-chloro-2-hydroxyphenyl)prop-2-en-1-one: Similar structure but with chloro instead of fluoro group.
Uniqueness
(E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one is unique due to the combination of its diethylamino group and fluoro-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-3-15(4-2)8-7-12(16)11-6-5-10(14)9-13(11)17/h5-9,17H,3-4H2,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYNSJASQNNEIG-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=CC(=O)C1=C(C=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C=C/C(=O)C1=C(C=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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